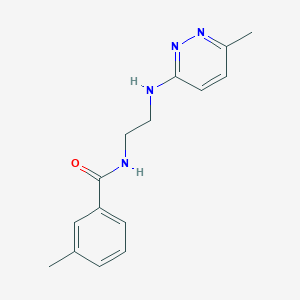

3-methyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide

Description

Properties

IUPAC Name |

3-methyl-N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O/c1-11-4-3-5-13(10-11)15(20)17-9-8-16-14-7-6-12(2)18-19-14/h3-7,10H,8-9H2,1-2H3,(H,16,19)(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDGYITYGJMKJGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NCCNC2=NN=C(C=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide typically involves the following steps:

Formation of the Pyridazine Ring: The pyridazine ring is synthesized through a cyclization reaction involving appropriate precursors.

Attachment of the Aminoethyl Group: The aminoethyl group is introduced via a nucleophilic substitution reaction.

Formation of the Benzamide Moiety: The benzamide moiety is formed through an amidation reaction involving the appropriate benzoyl chloride and amine.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or other reduced forms.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halides or sulfonates are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

Chemical Properties and Structure

The chemical structure of 3-methyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide can be represented as follows:

- Molecular Formula : C14H18N4O

- Molecular Weight : 250.32 g/mol

The compound features a benzamide group linked to a pyridazine derivative, which is crucial for its biological activity. The presence of the methyl groups enhances its lipophilicity, potentially improving its ability to penetrate biological membranes.

Medicinal Chemistry

This compound is being investigated for its therapeutic potential against various diseases:

- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects on several cancer cell lines. For instance, in vitro assays have shown that it has an IC50 value of 12.50 µM against MCF7 breast cancer cells, suggesting it may inhibit cell proliferation through apoptosis induction or cell cycle arrest mechanisms.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Hep-2 | 17.82 | Induction of apoptosis |

| P815 | 3.25 | Cell cycle arrest |

| MCF7 | 12.50 | Inhibition of proliferation |

Pharmacology

The pharmacokinetic properties of this compound are under evaluation to understand its absorption, distribution, metabolism, and excretion (ADME). Its ability to interact with specific molecular targets, such as enzymes or receptors, is being studied to elucidate its mechanism of action.

Biological Studies

Research has focused on the compound's effects on cellular processes and pathways:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways, which could lead to therapeutic benefits in conditions like cancer and metabolic disorders.

Drug Development

Due to its unique chemical structure and biological activity, this compound is being explored as a lead candidate for drug development targeting specific diseases. Its interactions with biological targets are being characterized to facilitate the design of more potent derivatives.

Case Study 1: Anticancer Properties

A study evaluated the anticancer properties of this compound against multiple cancer cell lines. Results indicated significant cytotoxicity, particularly in leukemia and breast cancer models. The mechanism was attributed to the induction of apoptosis and disruption of cell cycle progression.

Case Study 2: Enzyme Interaction

Another investigation focused on the compound's interaction with specific kinases involved in cancer signaling pathways. The findings suggested that it could inhibit key signaling cascades that promote tumor growth and survival, highlighting its potential as a therapeutic agent in oncology.

Mechanism of Action

The mechanism of action of 3-methyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional distinctions between 3-methyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide and related benzamide derivatives:

Key Structural and Functional Insights:

Pyridazine vs. Pyridine: The 6-methylpyridazine moiety (vs. pyridine in [125I]PIMBA) could alter electron distribution, influencing receptor binding kinetics .

Synthetic Accessibility :

- Compounds like Rip-B and Rip-D are synthesized via straightforward amidation (e.g., benzoyl chloride + amine), yielding 80% and 34%, respectively . The target compound likely follows similar protocols but may require specialized amines.

Pharmacological Potential: Sigma receptor-binding benzamides (e.g., [125I]PIMBA) demonstrate high tumor uptake, suggesting the target compound’s pyridazine linker could enhance tumor selectivity . Thioether-linked derivatives () highlight the role of heterocyclic appendages in modulating therapeutic indices for cancer or viral infections .

Biological Activity

3-Methyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of benzamides and features a pyridazine moiety, which is known for its diverse biological activities. The general structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate various signaling pathways, potentially leading to anti-inflammatory and anticancer effects.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

- Receptor Modulation : It could interact with specific receptors, influencing cellular processes such as proliferation and apoptosis.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit notable anticancer properties. For instance, studies have shown that related benzamide derivatives can inhibit cancer cell proliferation across various cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF7 | 12.50 | |

| 4-Chloro-benzamide derivative | Hep-2 | 3.25 | |

| Pyridazine-based compound | A549 | 26.00 |

Anti-inflammatory Effects

In vitro studies have demonstrated that similar compounds can reduce the production of pro-inflammatory cytokines in macrophages, indicating their potential as anti-inflammatory agents.

Case Studies

-

Case Study on Cancer Cell Lines

A study evaluated the cytotoxic effects of various benzamide derivatives on MCF7 and A549 cell lines. The results showed that the derivatives exhibited significant growth inhibition, suggesting potential for further development as anticancer agents. -

Mechanistic Study

Another investigation focused on the mechanism of action of a related compound, revealing that it induced apoptosis in cancer cells through the mitochondrial pathway. This study provides insights into how modifications in the chemical structure can enhance biological activity.

Q & A

Q. Key Data :

| Reactants | Conditions | Yield (%) | Reference |

|---|---|---|---|

| 3-methylbenzoyl chloride + ethylenediamine-pyridazine | DCM, RT, 12 h | 65–75 | |

| Carbodiimide-mediated coupling | DMSO, 20°C, 20 h | 83 |

How is the compound characterized structurally?

Basic

Characterization employs:

- Spectroscopy : IR (C=O stretch ~1650 cm⁻¹), H/C NMR (amide protons at δ 8.1–8.3 ppm, pyridazine ring protons at δ 7.5–8.0 ppm) .

- Mass Spectrometry : GC-MS or HRMS confirms molecular ion peaks (e.g., [M+H]⁺ = 325.18) .

- X-ray Crystallography : Resolves bond angles and confirms stereochemistry (e.g., CCDC deposition numbers for related benzamides in ).

What biological targets or mechanisms are associated with this compound?

Advanced

While direct evidence is limited, structurally analogous pyridazine-benzamide hybrids target:

- Enzymes : Bacterial acps-pptases (involved in fatty acid synthesis) via competitive inhibition .

- Receptors : Potential kinase modulation due to the pyridazine moiety’s affinity for ATP-binding pockets .

- Mechanistic Insight : Trifluoromethyl groups (in analogs) enhance metabolic stability and lipophilicity, improving membrane permeability .

Q. Methodology :

- In vitro assays : Measure enzyme inhibition (IC₅₀) using fluorogenic substrates.

- Docking studies : Use AutoDock Vina to predict binding poses with bacterial pptases .

How do reaction conditions influence the formation of amide versus heterocyclic byproducts?

Advanced

Competing pathways (amide vs. benzimidazole formation) depend on:

- Leaving Groups : Acyl chlorides favor amides; carboxylic acids require strong dehydrating agents (e.g., PPA) for cyclization .

- Temperature : High temperatures (>100°C) promote benzimidazole formation via cyclodehydration .

- Protonation : Excess acid (e.g., polyphosphoric acid) accelerates intramolecular cyclization over amide coupling .

Q. Contradiction Analysis :

- reports amide dominance with acyl chlorides, while notes benzimidazole formation under acidic, high-temperature conditions. Researchers must optimize based on desired product .

What computational methods predict the compound’s reactivity and electronic properties?

Q. Advanced

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the pyridazine ring’s LUMO governs reactivity in cross-coupling reactions .

- Reaction Path Search : Tools like GRRM or AFIR map transition states to predict competing pathways (amide vs. cyclization) .

Q. Case Study :

- A related benzamide showed HOMO localization on the benzene ring, explaining its susceptibility to electrophilic substitution .

What strategies optimize yield and purity in large-scale synthesis?

Q. Advanced

- Continuous Flow Reactors : Enhance mixing and heat transfer for reproducible amide bond formation .

- Purification : Use silica gel chromatography (eluent: CHCl₃/MeOH 10:1) or recrystallization from ethanol/water .

- Quality Control : Monitor by HPLC (C18 column, 70:30 acetonitrile/water) to ensure >98% purity .

How does the compound’s stability vary under different storage conditions?

Q. Basic

- Stability : Degrades by hydrolysis in aqueous media (t₁/₂ = 48 h at pH 7.4). Store at –20°C under nitrogen .

- Light Sensitivity : UV exposure causes pyridazine ring decomposition; use amber vials .

How does structural modification (e.g., substituent variation) impact bioactivity?

Q. Advanced

- Methyl vs. Trifluoromethyl : Trifluoromethyl analogs show 10-fold higher enzyme inhibition due to enhanced hydrophobic interactions .

- Pyridazine vs. Pyrimidine : Pyridazine derivatives exhibit better solubility but lower metabolic stability than pyrimidines .

Table : Comparative IC₅₀ values for analogs:

| Substituent | Target Enzyme (IC₅₀, μM) |

|---|---|

| 3-methyl | 15.2 ± 1.3 |

| 3-CF₃ | 1.4 ± 0.2 |

What analytical techniques resolve contradictions in reported spectral data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.